2-Mercaptothiazole

Overview

Description

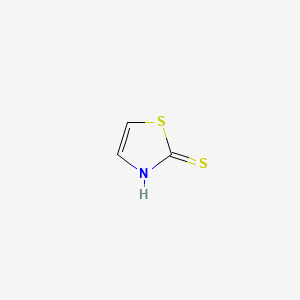

2-Mercaptothiazole is an organosulfur compound with the molecular formula C3H3NS2. It is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is known for its significant industrial and biological applications, particularly in the rubber industry as a vulcanization accelerator and in various pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptothiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromothiazole with sodium thiosulfate in an alcohol-water mixed solution under the catalysis of phosphoric acid. The reaction mixture is refluxed for 22 hours, followed by hot filtration and solvent removal to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a high-temperature reaction between aniline and carbon disulfide in the presence of sulfur. This method proceeds through the following idealized equation:

C6H5NH2+CS2+S→C6H4(NH)SC=S+H2S

This reaction yields this compound along with hydrogen sulfide as a byproduct .

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

2-Mercaptothiazole exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain synthesized derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 1–2.5 μg/mL against Bacillus anthracis and Candida albicans .

2. Antitumor Activity

Research indicates that this compound derivatives can inhibit tumor cell growth. In vitro studies revealed that compounds with specific substitutions on the benzothiazole ring showed significant cytotoxic effects against human cervical cancer cells (HeLa), achieving about 80% inhibition at certain concentrations . The structure-activity relationship suggests that modifications to the aromatic ring can enhance anti-cancer efficacy.

3. Anti-inflammatory Effects

Compounds derived from this compound have been identified as potential anti-inflammatory agents. For example, certain derivatives were effective in reducing edema in animal models, outperforming standard anti-inflammatory drugs like ibuprofen . These compounds inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2).

4. Anthelmintic Activity

The compound has shown promise as an anthelmintic agent against various parasitic infections. Studies indicated that specific derivatives effectively cleared parasitic infections in animal models, demonstrating their potential for treating helminthic diseases .

Industrial Applications

1. Rubber Industry

this compound is widely used in the rubber industry as a vulcanization accelerator. It enhances the curing process of rubber, improving its mechanical properties and durability . The compound's ability to form cross-links between polymer chains is crucial for producing high-quality rubber products.

2. Corrosion Inhibitors

In industrial applications, this compound serves as a corrosion inhibitor for metals. Its thiol group allows it to form protective films on metal surfaces, thereby preventing oxidation and degradation .

3. Agricultural Chemicals

The compound is also utilized in agricultural formulations as a pesticide and fungicide due to its antimicrobial properties . It helps in protecting crops from fungal infections and pests, contributing to improved agricultural yields.

Health Impacts and Toxicological Studies

1. Carcinogenicity Studies

Toxicological assessments have raised concerns regarding the carcinogenic potential of this compound. Long-term studies in rats indicated increased incidences of various tumors, including pancreatic acinar cell adenomas and adrenal gland pheochromocytomas . While some evidence suggests carcinogenic activity in specific animal models, results vary across species.

2. Occupational Exposure Risks

Mortality studies among workers exposed to this compound in rubber manufacturing settings highlighted potential health risks associated with long-term exposure . Increased mortality rates from certain cancers were observed, necessitating further investigation into occupational safety measures.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Effects |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against various bacterial and fungal strains |

| Antitumor agents | Significant cytotoxicity against cancer cells | |

| Anti-inflammatory agents | Reduces inflammation more effectively than ibuprofen | |

| Industrial Uses | Rubber vulcanization | Enhances mechanical properties of rubber |

| Corrosion inhibitors | Forms protective films on metals | |

| Agriculture | Pesticides and fungicides | Protects crops from pests and diseases |

| Health Impacts | Carcinogenicity concerns | Evidence of tumors in animal studies |

| Occupational exposure risks | Increased mortality rates among exposed workers |

Mechanism of Action

The mechanism of action of 2-mercaptothiazole involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It acts as a mechanism-based inhibitor for enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase.

Comparison with Similar Compounds

- 2-Aminothiazole

- 2-Mercaptobenzothiazole

- 2-Thiazolethiol

Comparison: 2-Mercaptothiazole is unique due to its specific sulfur and nitrogen-containing heterocyclic structure, which imparts distinct chemical reactivity and biological activity. Compared to 2-aminothiazole, it has a thiol group that allows for different types of chemical reactions, such as oxidation to disulfides. Compared to 2-mercaptobenzothiazole, it has a simpler structure, making it more versatile in various synthetic applications .

Biological Activity

2-Mercaptothiazole (MBT), a heterocyclic compound, has gained attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MBT, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its thiazole ring structure, which contributes to its reactivity and biological activity. The compound's formula is C₇H₆N₂S₂, and it is known for its ability to form complexes with various metals, enhancing its biological efficacy.

Antimicrobial Activity

MBT exhibits significant antimicrobial properties against a range of pathogens, including bacteria, fungi, and viruses.

- Bacterial Activity : Research indicates that MBT derivatives show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. For example, derivatives with specific substitutions on the benzothiazole nucleus demonstrated enhanced antibacterial effects .

- Fungal Activity : MBT has shown effectiveness against fungal strains such as Candida albicans. Studies reported inhibition zones ranging from 20–25 mm against various fungal species .

- Antiviral Activity : In antiviral screenings, MBT exhibited significant activity against two out of three tested viruses, highlighting its potential as an antiviral agent .

Anti-inflammatory Activity

MBT derivatives have been explored for their anti-inflammatory properties. For instance:

- Compounds incorporating MBT into heterocyclic frameworks have been shown to inhibit 5-lipoxygenase activity, a key enzyme in inflammatory pathways. The presence of specific substituents on the benzothiazole nucleus was found to enhance this activity significantly .

Anticancer Activity

The anticancer potential of MBT has been investigated through various studies:

- Tumorigenesis Studies : Long-term studies in F344/N rats indicated that high doses of MBT were associated with increased incidences of several tumors, including mononuclear cell leukemia and pancreatic acinar cell adenomas .

- Cell Line Studies : Complexes of MBT with silver (Ag) and gold (Au) ions have demonstrated cytotoxic effects on cancer cell lines. TUNEL assays showed that Ag(I)-MBT complexes induced apoptosis in A549 cells at a higher rate compared to Au(III)-MBT complexes .

Toxicological Profile

Despite its beneficial activities, the toxicological profile of MBT raises concerns:

- Acute Toxicity : Studies have shown that high doses (e.g., 1,500 mg/kg) can lead to lethargy and increased mortality in animal models. However, no significant pathological changes were observed in tissues examined post-treatment .

- Sensitization Studies : Patch tests conducted on dermatological patients revealed a sensitization rate of approximately 5% in North America and Scandinavia. Further tests in guinea pigs confirmed the sensitizing potential of MBT .

Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against MRSA, Candida albicans, and other pathogens; significant inhibition zones reported. |

| Anti-inflammatory | Inhibits 5-lipoxygenase; structure-dependent activity enhancements noted. |

| Anticancer | Induces apoptosis in cancer cell lines; linked to increased tumor incidences in long-term studies. |

| Toxicity | Acute toxicity observed at high doses; sensitization potential confirmed in clinical studies. |

Case Studies

- Carcinogenicity Studies : In a two-year study involving F344/N rats, significant tumor incidences were noted at high doses of MBT, indicating potential carcinogenic effects under specific conditions .

- Dermatological Reactions : A series of patch tests highlighted the sensitization risk associated with MBT exposure among dermatological patients .

Q & A

Q. Basic: What experimental methodologies are recommended for synthesizing 2-mercaptothiazole and its derivatives?

This compound is typically synthesized via cyclization reactions or functionalization of pre-existing thiazole frameworks. A common approach involves the reaction of thiourea derivatives with α-haloketones or α-haloesters under controlled conditions. For advanced derivatives (e.g., C-2-substituted benzothiazoles), "one-pot" synthesis using catalysts like iodine or metal complexes can improve efficiency, while multistep routes allow precise functional group modifications . Characterization of intermediates via thin-layer chromatography (TLC) and final products via HPLC or GC ensures purity ≥98.5% .

Q. Basic: How should researchers characterize the purity and structural identity of this compound?

Key techniques include:

- Melting point analysis : Compare observed values (79–80°C for this compound) with literature standards .

- Spectroscopy : Use -NMR to confirm thiol (-SH) proton signals and FT-IR for S-H stretching (2500–2600 cm).

- Chromatography : HPLC with UV detection (suitable for thiol-containing compounds) or GC-MS for volatile derivatives .

- Elemental analysis : Verify molecular formula (CHNS) and molecular weight (117.19 g/mol) .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

This compound is classified as a skin sensitizer (Hazard Code H317) and acute oral toxin (Category 3). Key precautions:

- Use PPE (gloves, lab coats, eye protection) and work in a fume hood to avoid inhalation.

- Store at 2–8°C in airtight containers to limit oxidation and degradation .

- Dispose of waste via approved hazardous chemical protocols, referencing Safety Data Sheets (SDS) for region-specific guidelines .

Q. Advanced: How can researchers resolve contradictions in proposed mechanisms of this compound’s reactivity (e.g., in vulcanization or drug design)?

Conflicting mechanistic interpretations often arise from indirect analytical data. For example, in vulcanization studies, disagreements about intermediate species (e.g., zinc-thiolate complexes) can be addressed by:

- In situ spectroscopy : Raman or FT-IR to track sulfur bonding dynamics.

- Kinetic studies : Monitor reaction rates under varying temperatures/pressures to identify rate-limiting steps.

- Computational modeling : DFT calculations to validate proposed transition states .

Documentation of experimental conditions (e.g., activator type, sulfur concentration) is critical for reproducibility .

Q. Advanced: What analytical challenges arise in quantifying this compound degradation products, and how can they be mitigated?

Degradation pathways (e.g., oxidation to disulfides or thiolactams) complicate quantification. Strategies include:

- Stabilization : Add antioxidants (e.g., BHT) to samples before HPLC analysis.

- Derivatization : Use alkylating agents (e.g., iodoacetamide) to convert -SH groups into stable adducts for GC-MS detection .

- High-resolution mass spectrometry (HRMS) : Identify low-abundance degradation products with ppm-level mass accuracy .

Q. Advanced: How should researchers design experiments to address discrepancies in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer activity often stem from variations in assay conditions (e.g., cell lines, solvent controls). To standardize results:

- Dose-response curves : Calculate IC values using ≥3 independent replicates.

- Positive/Negative controls : Include reference compounds (e.g., ampicillin for antimicrobial assays) and vehicle-only controls.

- Metabolic stability tests : Evaluate compound stability in serum or liver microsomes to rule out false negatives .

Q. Advanced: What methodologies are recommended for computational modeling of this compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict nucleophilic sites (e.g., sulfur atoms).

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.

- Solvent effects : Incorporate polarizable continuum models (PCM) to account for aqueous or organic solvent environments .

Properties

IUPAC Name |

3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVLSHAVSIYKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205381 | |

| Record name | Thiazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82358-09-6, 5685-05-2 | |

| Record name | 2-Thiazolethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82358-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5685-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-Thiazolethione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiazolethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLINE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I103PUS4QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.